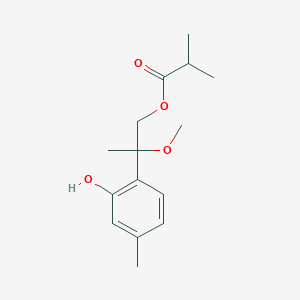
8-methoxy-9-O-isobutyrylthymol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-9-O-isobutyrylthymol is a benzyl ether. It has a role as a metabolite.
科学的研究の応用
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of thymol derivatives, including 8-methoxy-9-O-isobutyrylthymol. For example, Dong et al. (2017) found that thymol derivatives from Ageratina adenophora roots, including 7-acetoxy-8-methoxy-9-isobutyryloxythymol, showed slight in vitro bacteriostatic activity against three Gram-positive bacteria (Dong et al., 2017). Similarly, Zhao et al. (2010) discovered that thymol derivatives from Inula hupehensis roots exhibited moderate antibacterial activities against various bacteria and fungi (Zhao et al., 2010).
Antiprotozoal and Antidiarrheal Properties
Bustos-Brito et al. (2016) reported that thymol derivatives from Ageratina glabrata, including similar compounds to this compound, demonstrated significant antiprotozoal and antidiarrheal activities. These compounds showed inhibitory activity comparable to standard antiprotozoal drugs (Bustos-Brito et al., 2016).
Antitumor and Cytotoxic Activities
Research has also uncovered the potential antitumor and cytotoxic activities of thymol derivatives. For instance, Zhang et al. (2021) isolated thymol derivatives from Ageratina adenophora, which exhibited in vitro cytotoxic activity against various human tumor cell lines (Zhang et al., 2021). Liang et al. (2007) also isolated thymol derivatives from Centipeda minima, demonstrating antibacterial activities and suggesting potential for antitumor applications (Liang et al., 2007).
Allelopathic Effects
Xu et al. (2013) found that thymol derivatives from the roots of Mikania micrantha, including 8-methoxy-9-hydroxythymol, showed significant allelopathic effects on Arabidopsis thaliana seeds, indicating potential applications in agricultural sciences (Xu et al., 2013).
特性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC名 |
[2-(2-hydroxy-4-methylphenyl)-2-methoxypropyl] 2-methylpropanoate |
InChI |
InChI=1S/C15H22O4/c1-10(2)14(17)19-9-15(4,18-5)12-7-6-11(3)8-13(12)16/h6-8,10,16H,9H2,1-5H3 |
InChIキー |
JUQOFHFHZAKXEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)(COC(=O)C(C)C)OC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


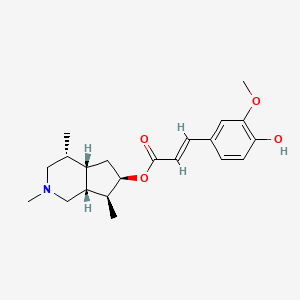


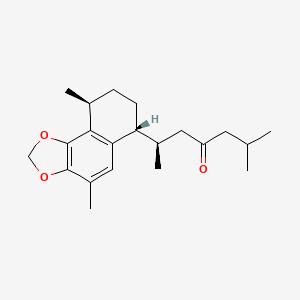



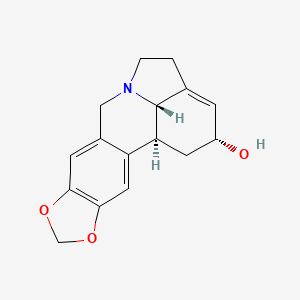
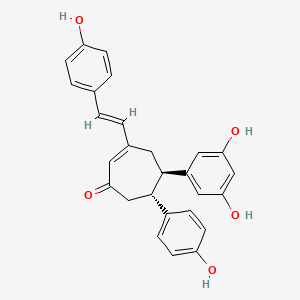
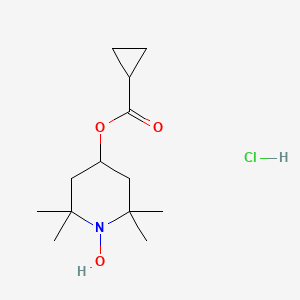
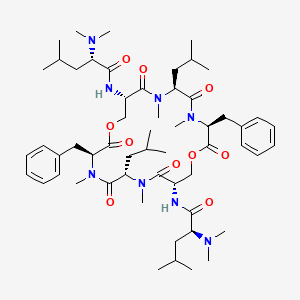
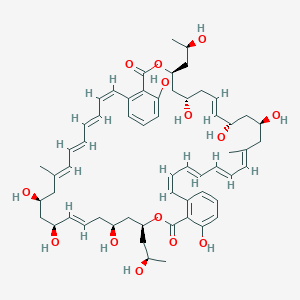
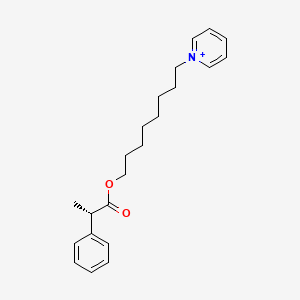
![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
